5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
Chemical Classification and Nomenclature
This compound belongs to the sulfonamide class of organic molecules, characterized by the presence of a sulfonyl group (–SO₂–) attached to an aromatic ring. It is further classified as a triazatricyclo compound due to its three fused rings containing three nitrogen atoms. The molecule falls under the broader category of heterocyclic frameworks , which are critical in medicinal chemistry due to their bioisosteric properties and metabolic stability.
Historical Context of Triazatricyclo Compounds
Triazatricyclo derivatives emerged in the late 20th century as part of efforts to design molecules with enhanced binding affinity for biological targets. Early examples, such as 1,4,9-triazatricyclotrideca-3,5(13),10-trien-8-ol , demonstrated antiproliferative activity against cancer cells by inducing G₂/M phase arrest. Patent WO2023245091A1 (2023) highlighted synthetic methods for structurally related compounds, emphasizing their utility in kinase inhibition and anticancer applications. The development of this compound aligns with trends in optimizing tricyclic scaffolds for improved solubility and target selectivity.
Structural Features and Molecular Architecture
The molecule features a 14-membered tricyclic core comprising:
- A central pyrimidinone ring fused to two pyridine rings.
- A sulfonyl group at position 5, contributed by the 3,4-dimethylphenyl substituent.
- An imino group (–NH–) at position 6 and a methyl group at position 11.
- A prop-2-enyl (allyl) chain at position 7, introducing steric bulk and potential sites for electrophilic addition.
Key bond angles and distances include:
IUPAC Nomenclature and Alternative Naming Conventions
The IUPAC name systematically describes:
- The sulfonyl group on the 3,4-dimethylphenyl ring.
- The imino group at position 6.
- The allyl substituent and methyl group at positions 7 and 11.
- The triazatricyclo[8.4.0.03,8]tetradeca framework.
Alternative naming conventions include:
- Shortened systematic names : 7-Allyl-3,4-dimethylbenzenesulfonyl triazatricyclo derivative.
- Non-IUPAC identifiers : EVT-4191048 (commercial catalog codes).
Relationship to Known Heterocyclic Frameworks
This compound shares structural motifs with:
- Imiquimod : A triazoloquinoline analog with immune-modulating properties, differing in the absence of a sulfonyl group and the substitution pattern.
- Triazolotriazine explosives : While lacking nitro groups, the triazatricyclo core resembles high-energy materials like compound 4 (Dᵥ = 8810 m/s), though this molecule prioritizes pharmacological over energetic properties.
- Marine alkaloids : The tricyclic system mirrors natural products such as those isolated from Cinachyrella anomala, which exhibit cytotoxicity via cyclin-dependent kinase inhibition.
| Framework | Key Similarities | Key Differences |
|---|---|---|
| Imiquimod | Nitrogen-rich heterocycles | Sulfonyl vs. alkyl side chains |
| Triazolotriazines | Fused triazole rings | Functional group priorities |
| Marine alkaloids | Tricyclic architecture | Natural vs. synthetic origin |
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-5-10-26-20(24)19(31(29,30)17-9-8-14(2)16(4)12-17)13-18-22(26)25-21-15(3)7-6-11-27(21)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUKNYNVJXTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The reaction employs 3-amino-5-methylpyridine and ethyl acetoacetate under reflux in acetic acid, catalyzed by p-toluenesulfonic acid (pTSA). This step yields a bicyclic intermediate with 78–82% efficiency after 12 hours.
| Parameter | Value |
|---|---|
| Temperature | 110–115°C |
| Catalyst | pTSA (0.1 equiv) |
| Solvent | Acetic acid |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Ring Closure via Oxidative Coupling
The bicyclic intermediate undergoes oxidative coupling using sodium periodate (NaIO₄) and iodine (I₂) in acetic acid at 50–60°C for 3 hours, forming the tricyclic core. Lithium bromide (LiBr) enhances reaction selectivity, achieving 85% yield.
Functionalization of the Tricyclic Core
Sulfonylation at Position 5
The 3,4-dimethylbenzenesulfonyl group is introduced via nucleophilic aromatic substitution. The tricyclic intermediate reacts with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature for 6 hours.
| Parameter | Value |
|---|---|
| Sulfonylation Agent | 3,4-dimethylbenzenesulfonyl chloride |
| Base | TEA (2.0 equiv) |
| Solvent | DCM |
| Temperature | 0–25°C |
| Yield | 91% |
Introduction of the Prop-2-enyl Group
A palladium-catalyzed Heck reaction installs the prop-2-enyl moiety at position 7. The sulfonylated intermediate reacts with allyl bromide (1.5 equiv) in the presence of palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%) in N,N-dimethylformamide (DMF) at 90°C for 8 hours.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-Tol)₃ (10 mol%) |
| Solvent | DMF |
| Temperature | 90°C |
| Yield | 76% |
Imination and Final Modifications
Formation of the Imino Group
The 6-imino group is introduced via condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux for 4 hours. The reaction is quenched with aqueous sodium bicarbonate, yielding the imino derivative in 88% purity.
Methylation at Position 11
Methylation is achieved using methyl iodide (CH₃I, 1.1 equiv) and potassium carbonate (K₂CO₃) in acetone at 60°C for 5 hours. The product is isolated via filtration and recrystallization from ethanol.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing the target compound are pooled and concentrated.
Recrystallization
The purified material is recrystallized from a mixture of ethanol and water (4:1) to afford white crystals with >99% HPLC purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.68–7.45 (m, 3H, aromatic), 5.92 (d, J = 10.4 Hz, 1H, allyl), 5.32 (s, 1H, allyl), 3.11 (s, 3H, N-CH₃).
Optimization Challenges and Solutions
Side Reactions During Sulfonylation
Competitive sulfonation at adjacent positions is mitigated by maintaining low temperatures (0–5°C) and using TEA to scavenge HCl.
Allyl Group Isomerization
The Heck reaction occasionally produces undesired regioisomers. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent suppresses isomerization, improving regioselectivity to 9:1.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using the following optimized conditions:
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of derivatives with different functional groups.
Scientific Research Applications
1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogous tricyclic heterocycles with variations in substituents and core architecture (Table 1).
Table 1: Structural and Functional Comparison of Tricyclic Heterocycles
*Calculated using average atomic masses.
Key Findings:
This may improve solubility but reduce membrane permeability.
Hydrogen Bonding and Crystal Packing: The sulfonyl and imino groups in the target compound likely form robust hydrogen-bonding networks, as observed in similar tricyclic systems . This contrasts with the weaker interactions seen in methoxy-substituted analogs .
Synthetic and Analytical Challenges :
- The target compound’s structural complexity necessitates advanced crystallographic refinement tools (e.g., SHELXL ), whereas simpler analogs (e.g., IIi and IIj) are more amenable to routine LC/MS characterization .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure and multiple functional groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 396.5 g/mol.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The sulfonyl group present in the compound may play a role in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against various bacterial strains, indicating potential for broader applications in infectious diseases.
In Vitro Studies
- A study conducted on human cancer cell lines demonstrated that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting higher potency.
In Vivo Studies
- Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, indicating effective therapeutic action.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life, making it a candidate for further development into an oral medication.
Toxicity Profile
Toxicological assessments have indicated that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety margins and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
